3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling

This dual-handle scaffold features a C3-bromine for Suzuki/Sonogashira diversification and a C2-carboxylic acid for amide/ester formation without protecting groups—enabling rapid parallel library synthesis. Ideal for anti-tubercular (MIC as low as 0.05 μg/mL) and kinase inhibitor (CLK1 IC50 4 nM) lead optimization. Non-interchangeable with non-brominated or ester analogs. Precisely select this intermediate for streamlined derivatization workflows.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.071
CAS No. 1352723-58-0
Cat. No. B577741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1352723-58-0
Synonyms3-BroMo-7-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid
Molecular FormulaC9H7BrN2O2
Molecular Weight255.071
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)Br)C(=O)O
InChIInChI=1S/C9H7BrN2O2/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14/h2-4H,1H3,(H,13,14)
InChIKeyWJMIRFZVHMHRHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1352723-58-0): Procurement-Relevant Structural and Chemical Profile


3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1352723-58-0) is a fused heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a bromine substituent at the 3-position, a methyl group at the 7-position, and a carboxylic acid moiety at the 2-position. It has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to the presence of two ring-junction nitrogen atoms that can serve as hydrogen bond acceptors, potentially enhancing target protein binding [1]. The bromine atom at the 3-position enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the carboxylic acid functional group facilitates amide or ester formation, making this compound a versatile intermediate for derivatization .

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1352723-58-0): Why In-Class Substitution Is Not Viable for Synthetic or Biological Applications


Interchanging 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid with closely related imidazopyridine analogs is not scientifically justified due to three structural features that critically govern both synthetic utility and biological activity. First, the bromine at the 3-position is essential for orthogonal cross-coupling diversification; replacement with hydrogen (as in the non-brominated analog CAS 80353-94-2) eliminates this key derivatization handle, fundamentally altering synthetic workflow and accessible chemical space . Second, the carboxylic acid at the 2-position enables amide bond formation and provides a distinct electronic profile compared to ester prodrugs (e.g., CAS 1609406-64-5) or decarboxylated analogs, which display different solubility, stability, and hydrogen-bonding capacity . Third, the 7-methyl substitution pattern influences both steric and electronic properties; regioisomeric methyl placement at other positions (e.g., 5-methyl or 6-methyl analogs) produces compounds with divergent biological activity profiles . These non-interchangeable structural features necessitate precise compound selection rather than generic substitution.

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1352723-58-0): Quantified Differentiation Relative to Closest Analogs and Alternatives


Synthetic Diversification Capacity: Orthogonal Functional Handles Enable Sequential Derivatization Not Possible with Non-Brominated or Decarboxylated Analogs

The target compound provides two orthogonal functional handles within a single molecule: the C3-bromine atom for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and the C2-carboxylic acid for amide or ester bond formation. In contrast, the non-brominated analog (7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, CAS 80353-94-2) lacks the bromine handle entirely, enabling only carboxylic acid derivatization . The methyl ester derivative (CAS 1609406-64-5) requires an additional hydrolysis step to access the free carboxylic acid and cannot undergo direct amide coupling without prior deprotection . This dual-handle architecture reduces the number of synthetic steps required for complex library generation by obviating the need for sequential protection-deprotection sequences or separate bromination steps [1].

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling Amide Formation

Anti-Mycobacterial Scaffold Validation: Imidazo[1,2-a]pyridine Core Demonstrates Sub-Micromolar Potency Against M. tuberculosis H37Rv

The imidazo[1,2-a]pyridine scaffold, which constitutes the core of the target compound, has been validated as a privileged structure for anti-mycobacterial activity. In a systematic SAR study evaluating 34 imidazo[1,2-a]pyridine amides and sulfonamides against M. tuberculosis H37Rv, compounds exhibited MIC values ranging from 0.05 to ≤100 μg/mL, with the most active analog (IPA-6) achieving an MIC of 0.05 μg/mL—approximately 125-fold more potent than the standard drug ethambutol (MIC 6.25 μg/mL) [1]. While the target compound (CAS 1352723-58-0) has not been directly tested in this assay, its structure retains the core imidazo[1,2-a]pyridine scaffold with a bromine atom at the 3-position and a carboxylic acid at the 2-position, both of which are known to influence anti-mycobacterial activity through electronic and steric modulation [1].

Anti-tubercular Antimicrobial Mycobacterium tuberculosis SAR

Kinase Inhibitor Scaffold Validation: Imidazo[1,2-a]pyridine Core Delivers Low-Micromolar to Nanomolar Kinase Inhibition Across Multiple Therapeutic Targets

The imidazo[1,2-a]pyridine scaffold has demonstrated potent inhibitory activity against clinically relevant kinases. Imidazo[1,2-a]pyridine derivatives have been reported to inhibit CLK1 with IC50 values as low as 4 nM and DYRK1A with IC50 values ranging from 0.7 to 2.6 μM [1]. In head-to-head comparisons within the same scaffold class, 3,6-disubstituted imidazo[1,2-a]pyridine derivative 9e exhibited an IC50 of 4 nM against CLK1, representing a >175-fold improvement over the unoptimized lead compound 4c (IC50 0.7 μM against CLK1) [1]. The target compound (CAS 1352723-58-0) provides the imidazo[1,2-a]pyridine core with a bromine at the 3-position—a position known to be critical for kinase inhibitory activity as it participates in hydrophobic interactions within the ATP-binding pocket—and a carboxylic acid at the 2-position, which can be elaborated into amides that have shown enhanced kinase binding [2].

Kinase Inhibition CLK1 DYRK1A Oncology Neurodegeneration

Thermal and Storage Stability Differential: Target Compound Requires Standard Storage Conditions Versus Specialized Handling for Unstable PI3Kα Inhibitor Analogs

The target compound (CAS 1352723-58-0) is stable under standard laboratory storage conditions, with vendors specifying storage at -20°C for long-term preservation and noting no extraordinary degradation liabilities . In contrast, certain imidazo[1,2-a]pyridine derivatives bearing specific substitution patterns have demonstrated significant instability issues. Specifically, a potent imidazo[1,2-a]pyridine-derived PI3K p110α inhibitor (compound 4) was reported to be unstable in solution and ineffective in vivo despite exhibiting strong enzymatic inhibition and anti-proliferative activity in vitro . The presence of the carboxylic acid group at the 2-position in the target compound contributes to its stability profile, as this moiety is less prone to oxidative or hydrolytic degradation compared to the labile functional groups present in unstable analogs .

Compound Stability Storage Conditions Procurement Compound Management

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1352723-58-0): Evidence-Based Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Divergent Library Synthesis via Orthogonal Functional Handle Exploitation

This compound is optimally deployed in medicinal chemistry campaigns requiring rapid, divergent library generation. The C3-bromine atom enables Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling to introduce diverse aryl, alkynyl, or amino substituents at the 3-position, while the C2-carboxylic acid can be simultaneously or sequentially elaborated into amides, esters, or hydrazides without protecting group manipulation [1]. This dual-handle architecture reduces synthetic step count and enables parallel library synthesis that would be inaccessible using non-brominated analogs (e.g., CAS 80353-94-2) or ester-protected variants (e.g., CAS 1609406-64-5) .

Anti-Tubercular Drug Discovery: Core Scaffold for M. tuberculosis H37Rv Inhibitor Development

Given the validated sub-micromolar anti-mycobacterial activity of imidazo[1,2-a]pyridine amides and sulfonamides against M. tuberculosis H37Rv (MIC as low as 0.05 μg/mL, 125-fold more potent than ethambutol at MIC 6.25 μg/mL) [2], this compound serves as a strategic intermediate for anti-tubercular lead optimization. The C2-carboxylic acid can be directly converted to amides that mimic the potent IPA-6 scaffold, while the C3-bromine provides a diversification point for exploring substituent effects on both potency and selectivity [2].

Kinase-Focused Medicinal Chemistry: Building Block for ATP-Competitive Inhibitor and PROTAC Development

The imidazo[1,2-a]pyridine core is a validated kinase inhibitor scaffold with reported activity against CLK1 (IC50 as low as 4 nM), DYRK1A (IC50 0.7-2.6 μM), and PI3K p110α (IC50 2.8 nM for optimized derivatives) [1] [3] [4]. The target compound provides an ideal starting point for synthesizing kinase-focused libraries, as the C3-position (bearing bromine) corresponds to a critical region for hydrophobic pocket interactions, and the C2-carboxylic acid enables attachment of linkers for PROTAC development or amide-based optimization [4].

Heterocyclic Methodology Development: Model Substrate for Palladium-Catalyzed Cross-Coupling Optimization

The C3-bromine substituent on the imidazo[1,2-a]pyridine core makes this compound an excellent model substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [1]. The presence of the carboxylic acid group provides an additional analytical handle for monitoring reaction progress and characterizing products via LCMS or HPLC, while the imidazopyridine core serves as a representative heteroaryl bromide that mimics the reactivity of pharmaceutically relevant scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.